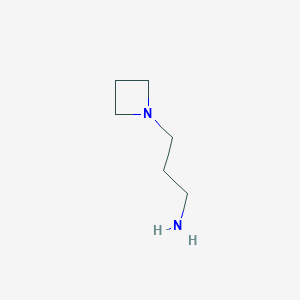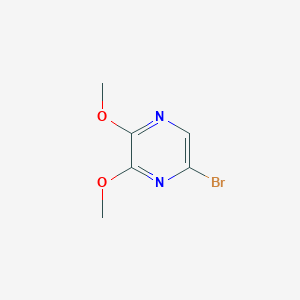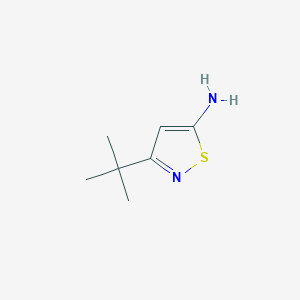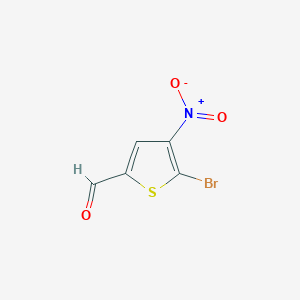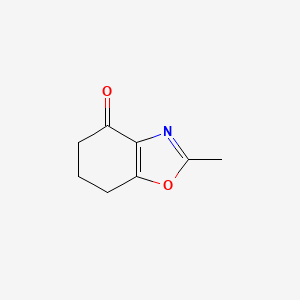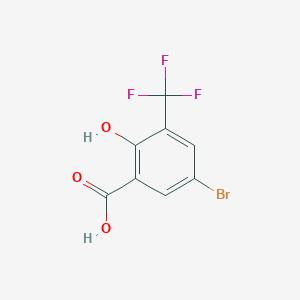
5-ブロモ-2-ヒドロキシ-3-(トリフルオロメチル)安息香酸
説明
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3. It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学的研究の応用
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is the membrane fusion between the virus and the endosome of the host cells . This process is crucial for the entry of certain viruses into host cells.
Mode of Action
The compound interacts with its targets by inhibiting the membrane fusion process . This inhibition prevents the virus from entering the host cell, thereby blocking the infection process.
Biochemical Pathways
It’s known that the compound interferes with the viral entry process, which is a critical step in the viral replication cycle .
Pharmacokinetics
The solubility of similar compounds in dense carbon dioxide has been evaluated, which could provide insights into its bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of viral entry into host cells. By blocking this critical step in the viral life cycle, the compound can effectively prevent the virus from replicating and spreading .
Action Environment
The efficacy and stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the presence of dense carbon dioxide can affect the solubility of the compound, which in turn can impact its bioavailability .
生化学分析
Biochemical Properties
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition studies. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. The interaction between 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and these enzymes often results in the inhibition of enzymatic activity, providing insights into enzyme function and potential therapeutic applications .
Cellular Effects
The effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. By modulating ROS levels, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can affect gene expression and cellular metabolism, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzymatic activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ toxicity and oxidative stress, have been observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, providing insights into its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine or trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 5-bromo-2-oxo-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(trifluoromethyl)benzoic acid.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 3-Bromo-4-(trifluoromethyl)benzoic acid
- 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid
Uniqueness
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of both bromine and trifluoromethyl groups provides a distinctive combination of electronic and steric effects, making it a valuable compound in various chemical and biological studies .
特性
IUPAC Name |
5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMPNQNKZGQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231355 | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251300-31-9 | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



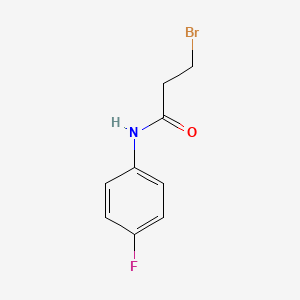

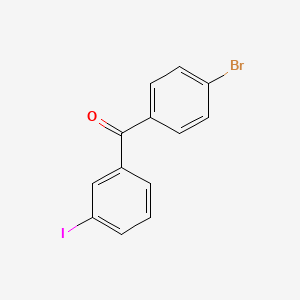
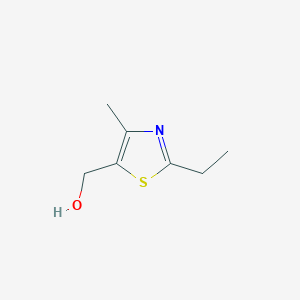
![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)
